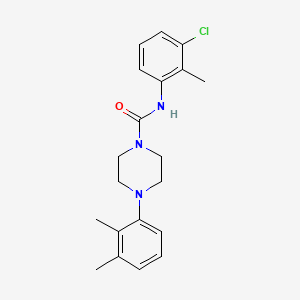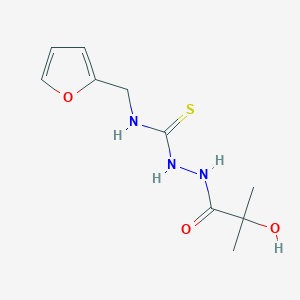
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the central nervous system and peripheral tissues.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide acts as a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the central nervous system and peripheral tissues. Activation of these receptors by N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide results in a variety of effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of cell proliferation and differentiation. These effects are mediated through the activation of the CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the central nervous system and peripheral tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments, including its potency and specificity for the CB1 and CB2 cannabinoid receptors, as well as its well-characterized pharmacological profile. However, limitations include its potential for toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, including the development of novel therapeutic applications for pain, inflammation, and neurological disorders. Other areas of interest include the elucidation of the molecular mechanisms underlying its effects, as well as the development of new synthetic analogs with improved pharmacological properties. Additionally, further research is needed to better understand the potential risks and benefits of this compound, particularly with regard to long-term use and potential toxicity.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as epilepsy and multiple sclerosis. This compound has been shown to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties that may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-14-6-4-9-19(15(14)2)23-10-12-24(13-11-23)20(25)22-18-8-5-7-17(21)16(18)3/h4-9H,10-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHXBDMWVXITEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(2-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4761365.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4761371.png)
![methyl 2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4761376.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B4761404.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B4761406.png)
![3-(benzylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4761409.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)
![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)
